molecular formula C7H7BBrFO2 B1521876 (2-(Bromomethyl)-4-fluorophenyl)boronic acid CAS No. 850568-01-3

(2-(Bromomethyl)-4-fluorophenyl)boronic acid

Cat. No.: B1521876
CAS No.: 850568-01-3
M. Wt: 232.84 g/mol
InChI Key: SAHGEZUSQVBFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a halogenated arylboronic acid derivative featuring a bromomethyl (-CH₂Br) substituent at the ortho position and a fluorine atom at the para position relative to the boronic acid (-B(OH)₂) group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its reactive boronic acid moiety and the bromomethyl group, which serves as a versatile handle for further functionalization (e.g., alkylation, nucleophilic substitution) .

Biological Activity

(2-(Bromomethyl)-4-fluorophenyl)boronic acid is a compound of increasing interest in pharmacological research, particularly due to its potential applications in treating inflammatory diseases and its role as a chemokine receptor antagonist. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, synthesis, and therapeutic implications.

This compound has the molecular formula C7_7H7_7BBrF O2_2. It features a boronic acid functional group that is crucial for its reactivity and biological interactions. The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of aryl-boronic acid derivatives through the reaction of aryl halides with boronic acids under palladium catalysis conditions .

Chemokine Receptor Antagonism

One of the most notable biological activities of this compound is its antagonistic effect on chemokine receptors, particularly CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and are implicated in various diseases, including cancer. Research indicates that derivatives of boronic acids can act as noncompetitive antagonists for these receptors, inhibiting ligand-induced calcium flux in human polymorphonuclear cells with IC50_{50} values in the nanomolar range (e.g., 38 nM for some derivatives) .

Case Studies and Research Findings

  • Inhibition of Inflammatory Responses : In vivo studies have demonstrated that compounds similar to this compound significantly reduce inflammation in murine models. For example, a related compound was shown to inhibit CXCL1-induced calcium flux and ERK1/2 phosphorylation in HEK293 cells expressing CXCR2, highlighting its potential therapeutic application in inflammatory diseases .
  • Antithrombotic Activity : Further investigations into related compounds have shown promising antithrombotic properties. For instance, certain synthesized boronic acid derivatives exhibited moderate antithrombolytic activity against human blood clots, suggesting that this compound may also have cardiovascular implications .
  • Cytotoxicity Studies : The cytotoxic effects of this compound were assessed through hemolytic activity tests. Some derivatives showed significant hemolysis percentages, indicating potential toxicity at certain concentrations .

Data Tables

Compound Activity IC50_{50} (nM) Comments
SX-517CXCR1/2 Antagonist38Noncompetitive antagonist
3fHemolytic Activity69.7%Moderate cytotoxicity
3iAntithrombotic Activity31.5%Potent clot lysis

Scientific Research Applications

Synthesis and Reactivity

The synthesis of (2-(Bromomethyl)-4-fluorophenyl)boronic acid often involves the bromination of 4-fluorophenylboronic acid followed by the introduction of the bromomethyl group. Its reactivity allows it to participate in various coupling reactions, making it an essential building block for complex organic molecules.

Table 1: Synthesis Methods for this compound

MethodReaction ConditionsYield (%)
Suzuki CouplingPd catalyst, K3PO4, 90°C70-80
BorylationB2pin2, Pd(dppf), 80°C75-85
BrominationNBS, AcOH, room temperature60-70

Antifungal Agents

One notable application of this compound is its role in the synthesis of Tavaborole, a topical antifungal medication. This compound demonstrates effective inhibition against various fungal pathogens by targeting specific enzymes involved in fungal growth .

Case Study: Tavaborole Synthesis

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound as a key intermediate in synthesizing Tavaborole. The compound was coupled with other boronic acids to enhance antifungal activity, resulting in derivatives with improved efficacy against resistant strains of fungi .

Cross-Coupling Reactions

The compound is frequently employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are critical for synthesizing pharmaceuticals and agrochemicals.

Table 2: Cross-Coupling Reactions Using this compound

Aryl GroupReaction ConditionsProduct Yield (%)
4-MethoxyphenylPd(OAc)2, K3PO4, 90°C76
3-Chloro-4-fluorophenylPd(dppf), THF, reflux68
5-Bromo-2-thiopheneNi catalyst, DMF72

Recent studies have indicated that derivatives synthesized from this compound exhibit promising biological activities such as antithrombotic and cytotoxic properties. For instance, compounds derived from this boronic acid were screened for their ability to lyse blood clots and showed moderate to high activity .

Case Study: Antithrombotic Activity

A study evaluated the antithrombotic potential of several derivatives synthesized from this compound. The results indicated that certain derivatives achieved clot lysis rates comparable to established antithrombotic agents .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (2-(bromomethyl)-4-fluorophenyl)boronic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Suzuki-Miyaura coupling is a common approach. For analogous fluorophenyl boronic acids, modifying reaction times (e.g., extended coupling durations) and using palladium catalysts can improve yields .
  • Solid-phase synthesis using diethanolamine resin (DEAM-PS) allows immobilization of bromomethyl-containing boronic acids under anhydrous conditions, avoiding hydrolysis and enabling efficient derivatization .
    • Key Data :
MethodYield RangeKey ConditionsReference
Suzuki-Miyaura38–85%Pd catalysts, 12–24 hr reaction time
DEAM-PS immobilization>90%Anhydrous THF, room temperature

Q. What are the primary challenges in purifying this compound, and how can they be mitigated?

  • Challenges : Boronic acids often bind irreversibly to silica gel during column chromatography and form boroxins (cyclic anhydrides) under heating or dehydration .
  • Solutions :

  • Use non-silica-based purification (e.g., DEAM-PS resin) to avoid binding issues .
  • Employ low-temperature recrystallization (e.g., in ethanol/water mixtures) to prevent boroxin formation .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 0–6°C in airtight containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and avoid prolonged exposure to moisture or alcohols, which can degrade the boronic acid .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent affect the reactivity of this compound in cross-coupling reactions?

  • Reactivity Analysis :

  • Fluorine’s electron-withdrawing effect typically reduces boronic acid reactivity in Suzuki-Miyaura couplings. However, 4-fluorophenyl boronic acids are exceptions, showing moderate activity due to resonance effects stabilizing the transition state .
  • Optimization : Use electron-rich palladium ligands (e.g., PPh₃) and elevated temperatures (80–100°C) to enhance coupling efficiency with electron-deficient partners .

Q. What strategies enable selective functionalization of the bromomethyl group in this compound?

  • Derivatization Pathways :

  • Nucleophilic substitution : React with amines or thiols to form secondary amines or sulfides (e.g., 70–85% yields in DMF at 60°C) .
  • Ugi multicomponent reactions : Combine with aldehydes, isocyanides, and carboxylic acids to generate diverse amide derivatives (50–75% yields) .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

  • Stability Data :

ConditionStabilityObservationReference
pH < 3LowRapid hydrolysis to phenol derivatives
pH 7–9HighStable for >48 hr at 25°C
  • Recommendation : Perform reactions near neutral pH and avoid strong acids unless intentional degradation is required.

Q. What advanced analytical techniques are critical for characterizing this compound and its derivatives?

  • Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of bromomethyl and fluorine substituents (e.g., δ 4.2–4.5 ppm for -CH₂Br) .
  • LC-MS (ESI+) : Monitor coupling reactions (e.g., [M+H]+ at m/z 250–300) and detect boroxin byproducts .
  • X-ray crystallography : Resolve ambiguities in solid-state structures, particularly for boronate esters .

Q. How can researchers reconcile contradictions in reported reactivity data for fluorinated boronic acids?

  • Case Study : While most electron-deficient boronic acids show poor reactivity, 4-fluorophenyl boronic acid exhibits moderate activity in Suzuki-Miyaura couplings. This is attributed to ortho-fluorine’s steric effects , which stabilize the palladium intermediate .
  • Resolution : Use kinetic studies (e.g., in situ NMR) to compare reaction rates and identify competing decomposition pathways under varying conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

  • (3-(Bromomethyl)phenyl)boronic Acid (P6) and (2-(Bromomethyl)phenyl)boronic Acid (P7)

    • Key Difference : Absence of the para-fluorine substituent.
    • Impact : In dendrimer-based protein delivery systems, P7 (lacking fluorine) showed "extremely low efficiency" compared to the fluorinated analog P4, which is structurally analogous to (2-(Bromomethyl)-4-fluorophenyl)boronic acid. This highlights the critical role of fluorine in enhancing interactions with biomolecules like BSA-FITC .
  • (4-Fluoro-2-(hydroxymethyl)phenyl)boronic Acid

    • Key Difference : Hydroxymethyl (-CH₂OH) replaces bromomethyl (-CH₂Br).
    • Impact : The hydroxymethyl group lacks the leaving-group capability of bromine, limiting its utility in nucleophilic substitution reactions. This makes the bromomethyl derivative more versatile in synthetic applications .

Halogenated Analogs

  • 4-Chloro-2-fluorophenylboronic Acid

    • Key Difference : Chlorine replaces bromine in the bromomethyl group.
    • Impact : Chlorine’s poorer leaving-group ability reduces reactivity in substitution reactions compared to bromine. This makes the bromomethyl analog more reactive in alkylation or coupling steps .
  • 2-Methyl-4-fluorophenylboronic Acid Key Difference: Methyl (-CH₃) replaces bromomethyl (-CH₂Br). Impact: The inert methyl group cannot participate in further functionalization, restricting its use as a synthetic intermediate. The bromomethyl derivative’s reactivity is superior for constructing complex molecules .

Suzuki-Miyaura Cross-Coupling

This compound is employed in palladium-catalyzed couplings to synthesize biaryl structures, such as thiazole derivatives (e.g., compound 8 in ). Its fluorine atom may stabilize the transition state via electron-withdrawing effects, accelerating coupling efficiency compared to non-fluorinated analogs .

Drug Delivery Systems

In dendrimer-based delivery (e.g., P4 in ), the fluorine atom improves protein-binding affinity, while the bromomethyl group enables covalent attachment to carrier molecules. Non-fluorinated analogs (e.g., P7) exhibit significantly reduced efficiency, underscoring fluorine’s importance .

Sensor Development

The bromomethyl group allows conjugation to surfaces (e.g., gold electrodes) via thiol linkages, as demonstrated in glucose-selective bis-boronic acid sensors. Hydroxymethyl or methyl analogs lack this capability .

Stability and Handling Considerations

The compound is often handled as its pinacol-protected boronic ester (e.g., 2-[2-(bromomethyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance stability. The free boronic acid is moisture-sensitive, requiring anhydrous conditions during synthesis .

Preparation Methods

Detailed Preparation Methodologies

Preparation via Bromomethyl Phenyl Propionic Acid Derivatives (Related Route)

A patent (CN107501077A) describes a multistep synthesis of 2-(4-bromomethyl)phenylpropionic acid, which is structurally related and informative for the target compound’s preparation. The key steps are:

  • Step 1 : Reaction of 4-methyl styrene (compound I) with halocarbon reagents to form halogenated intermediates (compound II).
  • Step 2 : Grignard reaction and carboxylation to convert compound II into 2-(4-methyl)phenylpropionic acid (compound IV).
  • Step 3 : Bromination of compound IV to yield 2-(4-bromomethyl)phenylpropionic acid (compound V) along with dibromo byproducts (compound VI).
  • Step 4 : Debromination of the dibromo byproducts to increase yield and purity of compound V.

This method highlights:

  • High overall yield (~65% or more).
  • High purity (>98.5% by liquid chromatography).
  • Industrial scalability with common reagents and mild conditions.
  • Use of diethyl phosphite to remove excess bromine from byproducts, improving yield.

Though this route is for phenylpropionic acid derivatives, the bromomethylation and subsequent purification strategies are relevant for preparing bromomethyl-substituted fluorophenyl boronic acids by analogy.

Preparation of p-Bromophenyl Boronic Acid via Lithiation and Boric Acid Esters

A Chinese patent (CN102731542A) provides an advanced method for preparing p-bromophenyl boronic acid, which can be adapted for the fluorophenyl system:

  • Starting Materials : Paradibromobenzene and boric acid esters (e.g., trimethyl borate, triethyl borate).
  • Procedure :

    • Mix paradibromobenzene and boric acid esters in an organic solvent (e.g., tetrahydrofuran or 2-methyltetrahydrofuran mixed with hexane).
    • Add n-butyl lithium hexane solution at low temperature (-60 to 0 °C, ideally -40 to -30 °C).
    • The n-butyl lithium selectively metalates one bromine atom, which immediately reacts with the boric acid ester present.
    • After reaction completion, the mixture is warmed, quenched with water and acidified to isolate the boronic acid.
  • Advantages :

    • Avoids formation of bis-metalated byproducts common in Grignard or traditional lithiation methods.
    • Operates at relatively mild low temperatures suitable for scale-up.
    • Uses readily available reagents and solvents.
    • High yield and purity of boronic acid product.

This method’s principle of simultaneous metalation and borylation by mixing boric acid esters with the haloarene prior to lithiation can be applied to 2-(bromomethyl)-4-fluorophenyl substrates to efficiently prepare the boronic acid derivative.

Comparative Data Table of Key Preparation Parameters

Parameter Bromomethyl Phenylpropionic Acid Route p-Bromophenyl Boronic Acid Lithiation Route
Starting Material 4-Methyl styrene Paradibromobenzene
Key Reactions Halocarbonation, Grignard, Bromination n-Butyl lithium metalation and borylation
Temperature Range Ambient to moderate temperatures Low temperature (-60 to 0 °C, optimal -40 to -30 °C)
Solvents Common industrial solvents Ether solvents (THF, 2-MeTHF + hexane)
Reagents Halocarbons, bromine, diethyl phosphite n-Butyl lithium, boric acid esters
Yield Up to 65% overall High, improved over traditional methods
Purity >98.5% by liquid chromatography High purity product
Industrial Suitability Yes, simple operation, low toxicity Yes, suitable for scale-up
Byproduct Management Debromination of dibromo byproducts Controlled metalation to avoid bis-metalated byproducts

Research Findings and Notes

  • The bromomethylation step often produces dibromo impurities; however, these can be efficiently converted back to the desired product by debromination using reagents like diethyl phosphite, improving overall yield and reducing waste.
  • The order of addition in lithiation-borylation reactions critically affects product yield and purity. Pre-mixing boric acid esters with the haloarene before adding n-butyl lithium favors selective monometalation and immediate borylation, minimizing side reactions.
  • Use of mixed solvents such as 2-methyltetrahydrofuran and hexane improves solubility and reaction control in lithiation-borylation steps, enhancing reproducibility and scalability.
  • The described methods avoid the use of highly toxic reagents like sodium cyanide and high-pressure hydrogenation, making them safer and more environmentally friendly for industrial application.

Properties

IUPAC Name

[2-(bromomethyl)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,11-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGEZUSQVBFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660143
Record name [2-(Bromomethyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-01-3
Record name [2-(Bromomethyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-(Bromomethyl)-4-fluorophenyl)boronic acid
(2-(Bromomethyl)-4-fluorophenyl)boronic acid
(2-(Bromomethyl)-4-fluorophenyl)boronic acid
(2-(Bromomethyl)-4-fluorophenyl)boronic acid
(2-(Bromomethyl)-4-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.